molecular formula C12H12O3 B1330655 Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 7442-52-6

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B1330655
CAS RN: 7442-52-6
M. Wt: 204.22 g/mol
InChI Key: YDDRYTDEKAPAHE-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound that serves as a key intermediate in various synthetic pathways for the construction of complex organic molecules. It is particularly relevant in the synthesis of naphtho[2,3-d]isoxazole derivatives, dihydronaphthalenes, and terpenoids, which have applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of structurally diverse naphtho[2,3-d]isoxazole derivatives from methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been achieved through a base-promoted 1,3-dipolar cycloaddition reaction with nitrile oxides. This method provides high yields and excellent regio- and diastereoselectivities under mild conditions . Additionally, an efficient route for synthesizing methyl (-)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate, a related compound, involves the asymmetric reduction of a σ-symmetrical 1,3-cyclohexanedione derivative using baker's yeast .

Molecular Structure Analysis

The molecular structure of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is characterized by the presence of both alicyclic and aromatic fragments, which influence its reactivity and the regioselectivity of its reactions. Quantum chemical studies have been used to substantiate the regioselectivity of bromination reactions on this compound .

Chemical Reactions Analysis

The compound undergoes various chemical reactions, including bromination at specific positions on the benzannelated ring, which has been experimentally confirmed and is supported by quantum chemical studies . Furthermore, it is involved in radical carbon-carbon σ-bond acetmethylation/arylation reactions, which are part of a difunctionalization method that builds two new carbon-carbon bonds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate are not detailed in the provided papers, its reactivity in various chemical reactions suggests that it possesses functional groups amenable to selective transformations. The compound's ability to participate in base-promoted cycloaddition and radical-mediated reactions indicates a level of chemical stability and versatility that is valuable in synthetic chemistry .

Scientific Research Applications

Quantum Chemical Studies

A study by Pankratov et al. (2004) focused on the regioselectivity of bromination of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This work, incorporating both quantum chemical methods and experimental confirmation, established the conditions for bromination at specific positions of the benzannelated ring. These findings are significant for understanding the reactivity and potential applications of this compound in more complex chemicalsyntheses (Pankratov et al., 2004).

Photoreaction and Ring Expansion Studies

Research by Hasegawa (1997) investigated the photoreaction of related compounds with amines, highlighting radical cyclization and ring expansion reactions. This study is relevant for understanding the photochemical behavior of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its potential in photoinduced electron transfer processes (Hasegawa, 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDRYTDEKAPAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40322516
Record name Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

CAS RN

7442-52-6
Record name 7442-52-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40322516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-2-carbomethoxy-1-oxonaphthalene
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Synthesis routes and methods I

Procedure details

A suspension of 60% dispersion of sodium hydride in mineral oil (1.64 g, 41 mmol) in dimethyl carbonate (50 mL) was treated dropwise with alpha-tetralone (4.6 mL, 34 mmol). The mixture was heated at 90° C. for 20 minutes, cooled to ambient temperature, treated with 2 M HCl (40 mL), and extracted with EtOAc (100 mL and 25 mL). The combined EtOAc layers were washed with brine, dried (MgSO4), filtered, concentrated under reduced pressure and chromatographed on silica gel eluting with a gradient of hexane:EtOAc (20:1 and 10:1) to provide the title compound. MS (M+H)+ m/z 205.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, a mixture of sodium hydride (60% dispersion in mineral oil, 887 mg, 22.0 mmol), dimethyl carbonate (15 mL) and 3,4-dihydronaphthalen-1(2H)-one (1.46 g, 10.0 mmol) was stirred at 80° C. for 3.5 hr. The reaction mixture was quenched with diluted hydrochloric acid, and extracted with ethyl acetate. The organic layer was dried over sodium carbonate, filtrated, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=1/0-5/1) to give the title compound as a white solid.
Quantity
887 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
J TANAKA, K ADACHI - Journal of Synthetic Organic Chemistry …, 1974 - jstage.jst.go.jp
4-Methoxyeudalene was synthesized from p-methylanisole. 3-(2-Methoxy-5-methylbenzoyl) propionic acid (1) was converted to 5-methoxy-8-methyl-1, 2, 3, 4-tetrahydronaphthalene-1-…
Number of citations: 1 www.jstage.jst.go.jp
JF Civicos, JSM Coimbra, PRR Costa - Synthesis, 2017 - thieme-connect.com
Racemic trans-cyclohexane-1,2-diamine was allowed to react with eleven aldehydes with different patterns of substitution at the aromatic ring, in the absence of solvent, by manually …
Number of citations: 5 www.thieme-connect.com
MVK Rao, KN Reddy, B Sridhar, BVS Reddy - Tetrahedron Letters, 2019 - Elsevier
α-Sulfonamidation of β-ketoesters with sulfonyl azide has been developed for the first time using a catalytic amount of Ru(II) complex to produce the 1-oxo-2-(sulfonamido)-2,3-dihydro-…
Number of citations: 1 www.sciencedirect.com
E Hasegawa - Chemical Communications, 1997 - pubs.rsc.org
Photoreaction of ethyl 2-bromomethyl-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate 1a or other related compounds 1b–d with Me3SiCH2NEt2 in aqueous MeCN afforded ethyl 5-…
Number of citations: 2 pubs.rsc.org
ZY Jiang, HM Yang, YD Ju, L Li, MX Luo, GQ Lai… - Molecules, 2010 - mdpi.com
To map out the efficient organocatalyst requirements in the Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes, a dozen different amino organocatalysts containing a …
Number of citations: 15 www.mdpi.com
W Fang, M Presset, A Guérinot, C Bour… - … A European Journal, 2014 - Wiley Online Library
Complexes of type [LAuCl] (L=phosphine, phosphite, NHC and others) are widely employed in homogeneous catalysis, however, they are usually inactive as such and must be used …
JF Civicos, CMR Ribeiro, PRR Costa, C Najera - Tetrahedron, 2016 - Elsevier
The aromatization of α-tetralones substituted at the β-position by an ester group is reported using either CuI or Pd 2 (dba) 3 . In the case of using CuI (10 mol %) as catalyst and Cs 2 CO …
Number of citations: 5 www.sciencedirect.com
R Kawanishi, S Hattori, S Iwasa, K Shibatomi - Molecules, 2019 - mdpi.com
Decarboxylative aldol reaction of aliphatic carboxylic acids is a useful method for C–C bond formation because carboxylic acids are an easily available class of compounds. In this study…
Number of citations: 4 www.mdpi.com
M Wasa, RY Liu, SP Roche… - Journal of the American …, 2014 - ACS Publications
We report a scalable, one-pot Mannich route to enantioenriched α-amino esters by direct reaction of α-chloroglycine ester as a practical imino ester surrogate. The reaction is promoted …
Number of citations: 69 pubs.acs.org
F Maertens, S Toppet, F Compernolle… - European journal of …, 2004 - Wiley Online Library
Various conformationally constrained forms of the diarylbutylamine pharmacophore were accessed by incorporating it into heterocyclic ring systems, ie, indeno[1,2‐b]furan, indeno[1,2‐b…

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